molecular formula C10H9N3 B3126422 3-(Pyrazin-2-yl)aniline CAS No. 333792-60-2

3-(Pyrazin-2-yl)aniline

Cat. No.: B3126422
CAS No.: 333792-60-2
M. Wt: 171.2 g/mol
InChI Key: NYKQOESVNLGISR-UHFFFAOYSA-N
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Description

“3-(Pyrazin-2-yl)aniline” is a chemical compound with the molecular formula C10H9N3O . It is also known as “3-(pyrazin-2-yloxy)aniline” and has a molecular weight of 187.2 . It is a solid substance .


Synthesis Analysis

The synthesis of “this compound” related compounds has been reported in several studies . For instance, one study reported a catalyst-free synthesis of N-pyridin-2-yl and N-quinolin-2-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols . Another study reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9N3O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a predicted melting point of 122.63°C and a predicted boiling point of approximately 351.3°C at 760 mmHg .

Scientific Research Applications

Photophysics and Electroluminescence

3-(Pyrazin-2-yl)aniline derivatives have been utilized in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit strong emission across the visible spectrum and have applications in organic light-emitting diodes (OLEDs) due to their high quantum efficiency and long emission lifetimes (Vezzu et al., 2010).

Synthesis and Antimicrobial Activity

A class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, derived from this compound, has been synthesized and shown to exhibit significant antibacterial and antifungal activities. Some of these compounds also demonstrated potential as fluorescence probes for biological imaging (Banoji et al., 2022).

Chemosensors for Metal Ions

Compounds based on this compound have been synthesized as efficient chemosensors, particularly for aluminum ions (Al3+). These chemosensors show high selectivity and sensitivity and have been applied in the detection of Al3+ ions in living cells using fluorescence microscopy techniques (Shree et al., 2019).

Organic Synthesis and Heterocyclic Chemistry

This compound derivatives have been utilized in various organic synthetic pathways, such as the intramolecular Diels-Alder reaction of 2(1H)-pyrazinones. These reactions lead to the formation of complex heterocyclic structures, contributing significantly to the field of heterocyclic chemistry (Tahri et al., 1999).

Safety and Hazards

The safety information for “3-(Pyrazin-2-yl)aniline” indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H313, H315, H319, H333, and H335 .

Future Directions

Research on “3-(Pyrazin-2-yl)aniline” and related compounds is ongoing. For instance, one study designed and synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-tubercular activity . Another study reported the synthesis of a potentially useful bicyclo [1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo [1.1.1]pentane-1-carboxylic acid . These studies suggest potential future directions for the development of new drugs and therapeutic agents.

Properties

IUPAC Name

3-pyrazin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKQOESVNLGISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-(3-nitrophenyl)pyrazine (500 mg) in tetrahydrofuran (5 ml) and ethanol (5 ml) was hydrogenated over palladium on carbon (10% w/w, 50% wet, 200 mg) under hydrogen atmosphere for 6 hours. The catalyst was filtered off and the filtrate was evaporated. The residue was crystallized from dichloromethanediisopropyl ether to give 3-(pyrazin-2-yl)aniline (410 mg, 96.5%).
Name
2-(3-nitrophenyl)pyrazine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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